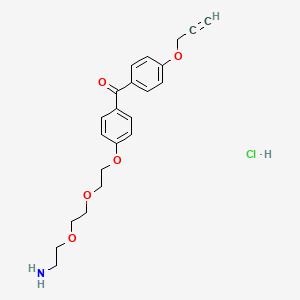

(1R,3R)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)cyclohexane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Paricalcitol is a synthetic vitamin D analog used primarily for the prevention and treatment of secondary hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone, often associated with chronic kidney disease . It is marketed under the trade name Zemplar and was patented in 1989 and approved for medical use in 1998 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paricalcitol synthesis involves several key steps, including regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the hydroxyl group formed at C-19, and side-chain assembly using a Wittig reaction . Another method involves a seven-step chemical transformation and one-step microbial transformation using vitamin D2 as a starting material .

Industrial Production Methods: The industrial production of paricalcitol typically follows the synthetic routes mentioned above, with modifications to optimize yield and efficiency. Large-scale synthesis often involves the use of Julia olefination and the Wittig reaction for side-chain assembly .

Chemical Reactions Analysis

Types of Reactions: Paricalcitol undergoes various chemical reactions, including:

Reduction: Removal of hydroxyl groups formed during synthesis.

Substitution: Introduction of side chains through reactions like the Wittig reaction.

Common Reagents and Conditions:

Ozonization: Used for regioselective cleavage.

Methanesulfonyl chloride and triethylamine: Used for mesylation.

Lithium aluminum hydride: Used for reduction.

Pseudonocardia autotrophica: Used for microbial transformation

Major Products Formed: The primary product formed from these reactions is paricalcitol itself, with specific modifications to the side chain and hydroxyl groups .

Scientific Research Applications

Paricalcitol has a wide range of scientific research applications, including:

Mechanism of Action

Paricalcitol exerts its effects by binding to the vitamin D receptor, which results in the selective activation of vitamin D responsive pathways . This binding reduces parathyroid hormone levels and helps regulate calcium and phosphorus levels in the body . The molecular targets include the vitamin D receptor and pathways involved in calcium and phosphorus homeostasis .

Comparison with Similar Compounds

Calcitriol: Another vitamin D analog used for similar indications.

Cinacalcet: Used in combination with calcitriol for treating secondary hyperparathyroidism.

Comparison: Paricalcitol is unique in its ability to selectively activate vitamin D responsive pathways with fewer side effects compared to non-selective vitamin D derivatives . It is also less likely to cause hypercalcemia and hyperphosphatemia compared to calcitriol .

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11?/t18-,19+,22-,23-,24-,25+,27-/m1/s1 |

InChI Key |

BPKAHTKRCLCHEA-ZBTVBRCYSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3)O)O)C |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate](/img/structure/B11936032.png)

![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)

![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)

![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)

![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)

![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)

![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)